4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid
Overview
Description
“4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid” is a chemical compound with the IUPAC name (4-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)phenyl)boronic acid . It has a molecular weight of 279.14 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of the boronate ester with sodium periodate and ammonium acetate in a solution of acetone/water . The reaction is stirred for 12 hours at 23°C until the conversion to the boronic acid is complete . The product can be isolated by precipitating it from the reaction mixture .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22BNO4/c1-14(2,3)20-13(17)16(4)10-9-11-5-7-12(8-6-11)15(18)19/h5-8,18-19H,9-10H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
This compound is often used in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound is stable under normal temperatures and pressures .
Scientific Research Applications
Catalysis in Amidation Reactions 4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid and related compounds have been found useful in catalytic applications. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a similar compound, has been used effectively as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting potential utility in peptide synthesis and other organic reactions (Wang, Lu, & Ishihara, 2018).
Biomedical Applications Phenylboronic-acid-modified nanoparticles, which include derivatives of phenylboronic acid, are garnering attention for biomedical applications, such as antiviral therapeutics. These nanoparticles have shown potential in inhibiting Hepatitis C virus, highlighting their promise in the development of novel antiviral strategies (Khanal et al., 2013).
Sensing and Detection Technologies Ortho-Aminomethylphenylboronic acids, closely related to the queried compound, play a significant role in sensors for carbohydrates and other compounds containing vicinal diols. These compounds enhance the affinity towards diols at neutral pH, making them useful in the design of carbohydrate sensors (Sun et al., 2019).
Gene Vector Development In the field of gene therapy, phenylboronic-acid-modified compounds have been used to improve the efficiency of gene vectors. Such modifications have shown to enhance transfection efficiency, highlighting their potential in gene delivery applications (Chen et al., 2012; Peng et al., 2010).
Photoluminescence and Nanostructure Modulation Phenylboronic acids have also been studied for their role in modulating the optical properties of nanostructures like carbon nanotubes. This can have implications in developing sensitive detection systems for saccharides and other biological molecules (Mu et al., 2012).
Antibacterial Research Research has also explored the use of aromatic boronic acids as inhibitors of class C beta-lactamases, enzymes involved in antibiotic resistance. This indicates a potential pathway for developing new antibacterial strategies (Beesley et al., 1983).
Drug Sensing and Immobilization Phenylboronic acids have been utilized in the development of novel systems for protein immobilization and drug sensing, exploiting their unique chemical properties (Stolowitz et al., 2001).
Safety and Hazards
The compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Appropriate safety measures should be taken when handling this compound .
Mechanism of Action
- The primary target of this compound is not well-documented in the literature. However, it is commonly used as a chemical building block for synthesizing more complex molecules with desired biological properties .
- In general, boronic acids can form reversible covalent bonds with diols (such as those found in sugars and nucleic acids) and other nucleophiles. This property allows them to inhibit enzymes or proteins that contain diol-containing active sites .
- However, boronic acids have been explored in various contexts, including proteasome inhibition, glycosidase inhibition, and anticancer activity. These effects are often related to their interactions with diols and nucleophiles .
Target of Action
Mode of Action
- likely interacts with specific cellular components or enzymes. Unfortunately, detailed studies on its precise mode of action are limited.
Biochemical Pathways
Pharmacokinetics (ADME Properties)
- The compound’s absorption depends on its physicochemical properties, such as lipophilicity and solubility. It may be absorbed through passive diffusion. Once absorbed, it may distribute throughout the body, but specific tissue distribution remains unclear. Metabolism likely involves hydrolysis of the BOC (tert-butoxycarbonyl) protecting group, yielding the active aminoethylphenylboronic acid. Elimination occurs primarily through renal excretion or metabolism to inactive metabolites .
Properties
IUPAC Name |
[4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-14(2,3)20-13(17)16(4)10-9-11-5-7-12(8-6-11)15(18)19/h5-8,18-19H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGSPOXCDMZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCN(C)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163240 | |
Record name | C-(1,1-Dimethylethyl) N-[2-(4-boronophenyl)ethyl]-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191062-03-9 | |
Record name | C-(1,1-Dimethylethyl) N-[2-(4-boronophenyl)ethyl]-N-methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191062-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C-(1,1-Dimethylethyl) N-[2-(4-boronophenyl)ethyl]-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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